6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol
Description
Properties
IUPAC Name |
6-(1-methylpyrazol-4-yl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-12-6-7(4-11-12)9-3-2-8(13)5-10-9/h2-6,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOUVIPOPNTKQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol typically involves:
- Preparation of the 1-methyl-1H-pyrazol-4-yl intermediate, often via cyclization reactions starting from hydrazines and β-ketoesters or α,β-unsaturated esters.
- Functionalization of the pyridin-3-ol core, which may involve halogenation or other substituent introduction to enable coupling.
- Coupling of the pyrazole moiety to the pyridin-3-ol ring, frequently achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira couplings.
Preparation of the Pyrazole Intermediate
A representative method for preparing 1-methyl-1H-pyrazole derivatives involves:
- Condensation and cyclization of methylhydrazine with α,β-unsaturated esters or α-difluoroacetyl intermediates under controlled low temperatures.
- Use of catalysts such as sodium iodide or potassium iodide to promote cyclization.
- Recrystallization from alcohol-water mixtures (methanol, ethanol, or isopropanol with 35-65% water) to purify the pyrazole carboxylic acid intermediates.
For example, a patented process describes the preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid via:
| Step | Reaction Type | Conditions/Notes |
|---|---|---|
| 1 | Substitution/hydrolysis | Low temperature addition of 2,2-difluoroacetyl halide to α,β-unsaturated ester, followed by alkali hydrolysis |
| 2 | Condensation/cyclization | Low-temperature condensation with methylhydrazine aqueous solution, followed by reduced pressure and temperature rise for cyclization; acidification and recrystallization for purification |
Catalysts: Sodium iodide or potassium iodide
Recrystallization solvent: Alcohol-water mixture (35-65%)
Functionalization of Pyridin-3-ol
The pyridin-3-ol core can be functionalized at the 6-position to allow for coupling with the pyrazole ring. Methods include:
- Halogenation (e.g., bromination or chlorination) at the 6-position of pyridin-3-ol to form 6-halopyridin-3-ol derivatives.
- Use of boronate esters or boronic acids of the pyrazole ring to facilitate Suzuki cross-coupling.
Coupling of Pyrazole and Pyridin-3-ol Rings
The key step in synthesizing 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol is the formation of a C-C bond between the pyrazole and pyridin-3-ol rings, commonly achieved by palladium-catalyzed cross-coupling reactions:
- Suzuki-Miyaura coupling : Using 1-methyl-1H-pyrazol-4-yl boronate esters with 6-halopyridin-3-ol derivatives in the presence of palladium catalysts (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) and bases like potassium phosphate.
- Reaction conditions often include solvents such as dioxane/water mixtures, inert atmosphere (nitrogen or argon), and heating (e.g., 80-120 °C).
- Microwave irradiation has been used to enhance reaction rates and yields.
Example from literature:
| Reagents | Conditions | Outcome |
|---|---|---|
| 6-halopyridin-3-ol + 1-methyl-1H-pyrazol-4-yl boronate ester | Pd catalyst, K3PO4, dioxane/water, N2 atmosphere, 120 °C, 30 min (microwave) | Good yield of coupled product |
Alternative Synthetic Routes and Notes
- Sequential one-pot multi-step protocols have been developed for related pyrazole derivatives involving Sonogashira coupling, desilylation, and copper-catalyzed azide-alkyne cycloaddition, though these are more complex and used for polysubstituted analogues.
- The presence of fluorinated substituents on the pyrazole ring can complicate coupling reactions and requires careful choice of ligands and catalysts.
- Purification often involves column chromatography and recrystallization to ensure high purity.
Summary Table of Preparation Methods
Research Findings and Observations
- The choice of catalyst and reaction conditions critically influences yield and purity.
- Microwave-assisted synthesis can significantly shorten reaction times.
- Alcohol-water mixtures are preferred for recrystallization due to better solubility profiles of pyrazole derivatives.
- Fluorinated pyrazole analogues require special ligand and catalyst systems for efficient coupling.
Chemical Reactions Analysis
Types of Reactions
6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, DMF, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's role as an inhibitor of critical signaling pathways involved in cancer progression, particularly in acute myeloid leukemia (AML). For instance, one study identified derivatives of this compound as potent inhibitors of both FLT3 and BCR-ABL pathways, which are frequently mutated in AML cases. The compound demonstrated significant antiproliferative effects on leukemia cell lines with IC₅₀ values as low as 3.65 nM against MOLM14 cells, indicating its potential as a therapeutic agent for resistant AML subtypes .
Case Studies
Other Research Applications
Beyond its anticancer properties, 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol has been investigated for its potential use in other therapeutic areas:
- Neurological Disorders : Some derivatives are being explored for neuroprotective effects.
- Inflammatory Diseases : The compound's ability to modulate inflammatory pathways is under investigation.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
Mechanism of Action
The mechanism of action of 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like glycogen synthase kinase-3 by binding to their active sites, thereby modulating their activity . This interaction can lead to various biological effects, such as reduced inflammation or antiviral activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacokinetic and Metabolic Properties
- 6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-ol: Limited direct pharmacokinetic data, but its derivatives (e.g., VU6004256) show improved metabolic stability due to fluorine substitution and reduced CYP450 susceptibility .
- Triazolo-pyridazine Derivatives (e.g., PF-4254644): Exhibit favorable pharmaceutical properties but may suffer from metabolic liabilities in unoptimized scaffolds .
- BQZ-12 : Demonstrates a two-state allosteric modulation mechanism, enhancing receptor selectivity but requiring precise structural alignment for efficacy .
Key Structural Determinants of Activity
- Pyrazole Substitution : The 1-methyl group on the pyrazole ring in 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol prevents metabolic demethylation, enhancing stability .
- Hydroxyl Group Position : The 3-hydroxyl group on the pyridine ring facilitates hydrogen bonding with receptor residues, critical for M1 PAM activity .
- Hybrid Scaffolds : Compounds like PF-4254644 integrate pyridinyl-pyrazole with triazolo-pyridazine to achieve dual functionality (kinase inhibition and metabolic resilience) .
Biological Activity
The compound 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol is a derivative of pyridine and pyrazole, two classes of compounds known for their diverse biological activities. This article explores its biological activity, potential therapeutic applications, and the underlying mechanisms based on recent research findings.
Structural Characteristics
The molecular structure of 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol features a pyridine ring substituted with a hydroxyl group and a pyrazole moiety. This unique arrangement is believed to enhance its interaction with various biological targets, potentially leading to significant pharmacological effects.
Biological Activity Overview
Research indicates that compounds containing both pyrazole and pyridine frameworks exhibit notable biological activities, including:
- Antimicrobial Activity : The presence of the pyrazole ring has been associated with antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anti-inflammatory Effects : Pyrazole derivatives have shown promise in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. For instance, certain derivatives have demonstrated selective COX-2 inhibition with minimal gastrointestinal toxicity .
- Anticancer Potential : The structural features of pyrazole-pyridine derivatives suggest potential anticancer activity, particularly through mechanisms involving apoptosis and cell cycle arrest.
Mechanistic Insights
The biological activity of 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol can be attributed to several mechanisms:
- Enzyme Inhibition : Studies have shown that derivatives with similar structures can inhibit key enzymes involved in inflammatory pathways, such as COX-1 and COX-2. For example, compounds displaying IC50 values ranging from 0.034 to 0.052 μM against COX enzymes have been reported .
- Receptor Modulation : The compound may act as a positive allosteric modulator at certain receptor sites, enhancing the binding affinity of endogenous ligands like acetylcholine at muscarinic receptors . This modulation could have implications for treating neurological disorders.
- Oxidative Stress Reduction : Some studies suggest that pyrazole derivatives may exhibit antioxidant properties, contributing to their protective effects against cellular damage .
Research Findings
Recent studies have highlighted various aspects of the biological activity of related compounds:
| Compound | Notable Activities | Mechanism |
|---|---|---|
| 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol | Antimicrobial, anti-inflammatory | Enzyme inhibition, receptor modulation |
| Benzimidazole derivatives | Anticancer | Induction of apoptosis |
| Pyrazole derivatives | COX inhibition | Anti-inflammatory effects |
Case Studies
- Anti-inflammatory Activity : A study evaluated a series of pyrazole derivatives for their anti-inflammatory properties using the carrageenan-induced paw edema model. Compounds showed significant edema inhibition percentages (78.9–96%) compared to standard treatments like celecoxib .
- Anticancer Potential : In vitro studies on similar pyrazole-pyridine compounds revealed their ability to induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents.
Q & A
Q. What synthetic routes are available for 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via coupling reactions between pyrazole and pyridin-ol derivatives. A general procedure involves refluxing intermediates in xylene or ethanol with catalysts, followed by alkaline workup and recrystallization (e.g., methanol) . For example:
- Step 1: React 6-chloropyridin-3-ol with 1-methyl-1H-pyrazole-4-boronic acid under Suzuki-Miyaura conditions (Pd catalyst, base, 80–100°C).
- Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity by HPLC (>95%).
- Optimization Tips:
- Vary solvent polarity (e.g., DMF for solubility issues) .
- Use microwave-assisted synthesis to reduce reaction time .
Q. What spectroscopic and crystallographic methods are used to confirm the structure of 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol?
Methodological Answer:
-
NMR: Analyze - and -NMR for pyrazole (δ 7.8–8.2 ppm) and pyridin-ol (δ 6.5–7.5 ppm) proton signals.
-
X-ray Crystallography: Use SHELX software for structure refinement. Key parameters:
Parameter Value Source Space Group P2/c R-factor <0.05 - Mass Spectrometry: ESI-MS (m/z calc. 201.08; observed [M+H] 202.09) .
Advanced Research Questions
Q. How does 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol contribute to medicinal chemistry, particularly in enzyme inhibition?
Methodological Answer: The compound serves as a key pharmacophore in c-Met and M1 muscarinic receptor inhibitors. For example:
- c-Met Inhibition (Glumetinib): The pyridin-ol moiety enhances hydrogen bonding with kinase active sites, while the methyl-pyrazole improves lipophilicity (logP ~2.5) .
- M1 PAM (VU6004256): Substituents at the pyridin-3-ol position modulate potency (IC <10 nM) and blood-brain barrier penetration .
- SAR Strategy: Introduce electron-withdrawing groups (e.g., -F) to pyridin-ol for improved binding affinity .
Q. How can computational modeling predict the pharmacokinetic properties of derivatives of 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol?
Methodological Answer:
-
Docking Studies: Use AutoDock Vina to simulate binding to c-Met (PDB ID: 3LQ8). Focus on binding energy (<-9 kcal/mol) and residue interactions (e.g., Met1160).
-
ADME Prediction: SwissADME calculates:
Property Value Bioavailability 75% CYP2D6 Inhibition High -
QSAR Models: Train with datasets of pyrazole-pyridin-ol derivatives to correlate substituents with clearance rates .
Q. How should researchers address contradictory solubility data for 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol in different solvents?
Methodological Answer:
-
Experimental Validation:
-
Literature Comparison:
Solvent Solubility (mg/mL) Source DMSO 25 Ethanol 12 - Mitigation: Co-solvency (e.g., PEG 400) or salt formation (e.g., HCl salt) .
Q. What strategies are effective for designing analogues of 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol to explore structure-activity relationships (SAR)?
Methodological Answer:
- Core Modifications:
- Synthetic Workflow:
- Parallel synthesis using Ugi-4CR for rapid analogue generation .
- High-throughput screening (HTS) with FRET-based assays for IC determination .
Data Contradiction Analysis
Q. How can discrepancies in reported synthetic yields of 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol be resolved?
Methodological Answer:
-
Root Cause Analysis:
Factor Impact on Yield Catalyst Purity Pd(PPh) vs. PdCl (10–15% difference) Oxygen Sensitivity Inert atmosphere improves yield by 20% . -
Resolution Steps:
- Reproduce reactions under strict anhydrous conditions.
- Compare HPLC traces to identify byproducts (e.g., dehalogenated intermediates) .
Tables for Key Data
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Xylene/EtOH (1:1) | |
| Temperature | 80–100°C | |
| Catalyst | Pd(PPh) |
Q. Table 2: Pharmacokinetic Properties of Selected Derivatives
| Derivative | c-Met IC (nM) | logP |
|---|---|---|
| Glumetinib | 0.8 | 2.7 |
| VU6004256 | 3.2 | 1.9 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
